molecular formula C8H12BrNS B6197574 2-bromo-4-(2,2-dimethylpropyl)-1,3-thiazole CAS No. 2731009-60-0

2-bromo-4-(2,2-dimethylpropyl)-1,3-thiazole

Cat. No.: B6197574
CAS No.: 2731009-60-0
M. Wt: 234.2
InChI Key:
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Description

2-Bromo-4-(2,2-dimethylpropyl)-1,3-thiazole is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a bromine atom at the second position and a 2,2-dimethylpropyl group at the fourth position of the thiazole ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-4-(2,2-dimethylpropyl)-1,3-thiazole typically involves the bromination of 4-(2,2-dimethylpropyl)-1,3-thiazole. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position. The reaction is usually conducted in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(2,2-dimethylpropyl)-1,3-thiazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: The compound can be reduced to form thiazolidines using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydride) in an aprotic solvent (e.g., dimethylformamide).

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an organic solvent (e.g., dichloromethane).

    Reduction: Lithium aluminum hydride in an ether solvent (e.g., diethyl ether).

Major Products Formed

    Substitution: Formation of 2-amino-4-(2,2-dimethylpropyl)-1,3-thiazole or 2-thiol-4-(2,2-dimethylpropyl)-1,3-thiazole.

    Oxidation: Formation of this compound sulfoxide or sulfone.

    Reduction: Formation of 2-bromo-4-(2,2-dimethylpropyl)thiazolidine.

Scientific Research Applications

2-Bromo-4-(2,2-dimethylpropyl)-1,3-thiazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored as a potential lead compound in drug discovery programs targeting various diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-bromo-4-(2,2-dimethylpropyl)-1,3-thiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine atom and the thiazole ring can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-(2,2-dimethylpropyl)pyrimidine
  • 2-Bromo-4-fluorophenyl 2,2-dimethylpropyl phthalate
  • 2-Bromo-4-(2,2-dimethylpropyl)imidazolidine

Uniqueness

2-Bromo-4-(2,2-dimethylpropyl)-1,3-thiazole is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. The combination of the bromine atom and the 2,2-dimethylpropyl group provides a unique steric and electronic environment, making it a valuable compound for various applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-bromo-4-(2,2-dimethylpropyl)-1,3-thiazole involves the bromination of 4-(2,2-dimethylpropyl)-1,3-thiazole using bromine in acetic acid.", "Starting Materials": [ "4-(2,2-dimethylpropyl)-1,3-thiazole", "Bromine", "Acetic acid" ], "Reaction": [ "To a solution of 4-(2,2-dimethylpropyl)-1,3-thiazole in acetic acid, add bromine dropwise with stirring.", "Maintain the reaction mixture at room temperature for several hours until the reaction is complete.", "Quench the reaction by adding water and extract the product with an organic solvent.", "Purify the product by recrystallization or column chromatography to obtain 2-bromo-4-(2,2-dimethylpropyl)-1,3-thiazole." ] }

CAS No.

2731009-60-0

Molecular Formula

C8H12BrNS

Molecular Weight

234.2

Purity

95

Origin of Product

United States

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